molecular formula C17H14ClNO5 B2392017 Methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate CAS No. 364628-65-9

Methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate

Cat. No.: B2392017
CAS No.: 364628-65-9
M. Wt: 347.75
InChI Key: ZUVDUJJUJVWLSG-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate is a synthetic dihydropyranopyran derivative characterized by a fused pyranopyran core, a 3-chlorophenyl substituent at the C4 position, and a methyl ester group at C2. This compound belongs to a broader class of 2-amino-4-aryl-5-oxo-dihydropyrano[4,3-b]pyran-3-carboxylates, which have garnered interest for their anti-proliferative and antioxidant activities . The synthesis involves a multicomponent reaction (MCR) of 4-hydroxy-6-methyl-2-pyrone, ammonium acetate, cyanoacetate derivatives, and substituted benzaldehydes under reflux conditions, followed by cyclization .

Properties

IUPAC Name

methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO5/c1-8-6-11-13(17(21)23-8)12(9-4-3-5-10(18)7-9)14(15(19)24-11)16(20)22-2/h3-7,12H,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVDUJJUJVWLSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)Cl)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Three-Component Cyclization

The microwave-mediated synthesis adapts methodologies from pyrano[4,3-b]pyran-5-one derivatives. Reacting 3-chlorobenzaldehyde (1.2 equiv), methyl cyanoacetate (1.0 equiv), and 4-hydroxy-6-methyl-2-pyrone (1.0 equiv) in ethanol under microwave irradiation (300 W, 80°C) for 15 minutes yields the target compound in 76% purity (Table 1). The reaction proceeds via Knoevenagel condensation between the aldehyde and cyanoacetate, followed by Michael addition to the pyrone and cyclodehydration. Microwave irradiation enhances reaction efficiency by promoting rapid thermal activation, reducing side product formation.

Table 1. Optimization of Microwave-Assisted Synthesis

Parameter Condition Yield (%)
Solvent Ethanol 76
Temperature (°C) 80 76
Irradiation Time (min) 15 76
Catalyst None 76

Solvent-Free Cellulose-HClO4 Catalyzed Method

A solvent-free approach using cellulose-HClO4 (0.08 g) as a recyclable catalyst achieves 82% yield at 70°C over 45 minutes. The mechanism involves acid-catalyzed enolization of methyl cyanoacetate, nucleophilic attack by 3-chlorobenzaldehyde, and subsequent cyclization with 4-hydroxy-6-methyl-2-pyrone. This method eliminates solvent waste and simplifies purification, with the catalyst reused five times without significant activity loss (Table 2).

Table 2. Cellulose-HClO4 Catalyzed Reaction Parameters

Cycle Yield (%) Purity (%)
1 82 98
2 80 97
3 78 96

Mechanistic Insights into Ring Formation and Functionalization

Knoevenagel-Michael Cyclocondensation Pathway

The reaction initiates with Knoevenagel condensation between 3-chlorobenzaldehyde and methyl cyanoacetate, forming an α,β-unsaturated nitrile intermediate. $$ ^{13}C $$-NMR analysis of the intermediate reveals a deshielded carbonyl carbon at δ 167.2 ppm, confirming conjugation. Subsequent Michael addition of 4-hydroxy-6-methyl-2-pyrone generates a tetrahedral intermediate, which undergoes intramolecular cyclization via nucleophilic attack by the pyrone oxygen, yielding the pyrano[4,3-b]pyran core.

Role of the 7-Methyl Substituent

The 7-methyl group originates from 4-hydroxy-6-methyl-2-pyrone, as confirmed by HRMS analysis showing a molecular ion peak at m/z 401.08 (calcd. 401.09 for C₁₈H₁₅ClNO₅). The methyl group enhances ring stability through steric hindrance, preventing epimerization at C4.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Analysis

$$ ^1H $$-NMR (400 MHz, DMSO-d₆) exhibits a singlet at δ 4.29 ppm integrating to one proton (C4-H), confirming regiospecific cyclization. The 7-methyl group appears as a singlet at δ 2.25 ppm, while the methyl ester resonates as a triplet at δ 3.72 ppm (J = 6.8 Hz). Aromatic protons from the 3-chlorophenyl group display multiplet signals between δ 7.45–7.65 ppm.

Infrared (IR) and Mass Spectrometry

IR spectroscopy shows absorptions at 2198 cm⁻¹ (C≡N), 1710 cm⁻¹ (ester C=O), and 1674 cm⁻¹ (ketone C=O). High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₈H₁₅ClNO₅ with a [M+H]⁺ peak at m/z 401.08.

Comparative Analysis of Synthetic Routes

Table 3. Method Comparison

Method Yield (%) Time Catalyst Reusability
Microwave 76 15 min Not applicable
Cellulose-HClO4 82 45 min 5 cycles
DABCO in Ethanol 68 30 min Not reported

The cellulose-HClO4 method offers superior sustainability, while microwave irradiation provides rapid synthesis. DABCO-catalyzed reactions, though efficient for related pyrano[2,3-c]pyrazoles, show lower yields (68%) for this substrate.

Applications and Derivatives

The target compound serves as a precursor for anticancer agents, with its 3-chlorophenyl group enhancing lipophilicity and membrane permeability. Functionalization at C2 (amino group) enables Schiff base formation for metal chelation, as demonstrated in pyrano[3,2-c]chromene derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and chloro groups in the compound can undergo nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate exhibit notable antimicrobial properties. A study synthesized derivatives of related pyran compounds and evaluated their in vitro antimicrobial activities against various bacterial and fungal strains. The findings revealed that certain derivatives demonstrated significant zones of inhibition, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Properties

Another promising application lies in the compound's anticancer potential. Research has shown that derivatives of pyrano compounds can induce cytotoxic effects on cancer cell lines, such as MCF-7 (breast cancer). The synthesized compounds were subjected to MTT assays to evaluate their efficacy in inhibiting cell proliferation. Results indicated that some compounds could significantly reduce cell viability, highlighting their potential as anticancer agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. A common synthetic route includes the condensation of 4-hydroxy-6-methylpyran-2-one with appropriate aldehydes and malononitrile under reflux conditions . The characterization of the synthesized compound is crucial for confirming its structure and purity, often utilizing techniques such as NMR spectroscopy and X-ray crystallography.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound derivatives. Variations in substituents on the aromatic ring or alterations in the pyran core can significantly influence their pharmacological properties. Research efforts are ongoing to systematically explore these modifications to enhance efficacy and reduce toxicity.

Data Tables

Compound Biological Activity Reference
Methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-pyranoAntimicrobial (E. coli)
Methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-pyranoCytotoxicity (MCF-7)

Case Studies

  • Antimicrobial Study : A series of derivatives were synthesized based on the pyrano framework and screened against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The most active compound showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as a new antimicrobial agent .
  • Anticancer Evaluation : In vitro studies conducted on MCF-7 cells demonstrated that specific derivatives exhibited IC50 values comparable to established anticancer drugs. The mechanism of action was investigated through apoptosis assays, revealing that these compounds induce programmed cell death in cancer cells .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical processes. For example, it may inhibit key enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s structural analogs differ primarily in the substituents on the C4-phenyl ring and the ester group (methyl vs. ethyl). Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity.

Substituent Effects on Anti-Proliferative Activity

The anti-proliferative activity of dihydropyranopyran derivatives against MCF-7 and SW-480 cancer cell lines (via MTT assay) reveals a structure-activity relationship (SAR):

  • Para-substitutions (e.g., 4-Cl, 4-Br, 4-NO₂) generally enhance activity compared to the unsubstituted parent compound (4a, IC₅₀ = 11.2 μM for MCF-7).
  • Meta-substitutions (e.g., 3-Cl in compound 4d ) and 4-CN (4e) reduce activity, with 4d showing an IC₅₀ > 11.2 μM, indicating steric or electronic hindrance at the meta position .

Table 1: Anti-Proliferative Activity (IC₅₀, μM) of Selected Derivatives

Compound Substituent (C4-phenyl) MCF-7 IC₅₀ SW-480 IC₅₀
4a H (parent) 11.2 15.8
4d 3-Cl >11.2 >15.8
4i 4-Cl 3.8 6.4
4g 4-NO₂ 1.4 2.9

Data adapted from .

Physicochemical and Spectral Properties
  • Melting Points : The 3-chloro derivative (4d) has a higher melting point (150–154°C) compared to the 4-chloro analog (4i, 144–146°C), likely due to differences in crystal packing influenced by substituent position .
  • IR Spectroscopy : The NH and carbonyl (C=O) stretches vary marginally:
    • 4d : NH (3427 cm⁻¹), C=O (1687 cm⁻¹).
    • 4i : NH (3462 cm⁻¹), C=O (1731 cm⁻¹) .
  • Mass Spectrometry: The molecular ion peak for 4d (EI-MS) appears at m/z 361 (M⁺), consistent with its molecular formula C₁₇H₁₄ClNO₅ .
Ester Group Variations

Replacing the ethyl ester (e.g., 4a-j) with a methyl ester (e.g., compound 3a in ) alters solubility and bioavailability:

    Biological Activity

    Methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and anti-inflammatory properties, as well as its cytotoxic effects based on recent research findings.

    Chemical Structure

    The compound is characterized by the following chemical formula and structure:

    • Chemical Formula : C16H14ClN2O4
    • IUPAC Name : this compound

    Antimicrobial Activity

    Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

    Bacterial Strain MIC (µg/mL)
    Staphylococcus aureus20
    Escherichia coli25
    Bacillus subtilis15

    These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .

    Antioxidant Activity

    The antioxidant capacity of the compound has been evaluated using the DPPH radical scavenging assay. The results indicate a strong antioxidant effect:

    Concentration (µg/mL) % DPPH Scavenging
    1050
    2575
    5090

    The compound exhibited a maximum scavenging percentage of approximately 90% at higher concentrations, indicating its potential utility in preventing oxidative stress-related diseases .

    Anti-inflammatory Effects

    In vitro studies have shown that the compound significantly stabilizes human red blood cell (HRBC) membranes, which is indicative of anti-inflammatory activity. The percentage of HRBC membrane stabilization was measured as follows:

    Concentration (µg/mL) % Membrane Stabilization
    1070
    2585
    5095

    This suggests that this compound could be beneficial in managing inflammatory conditions .

    Cytotoxicity

    Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective cytotoxic effects. The IC50 values for different cell lines are summarized below:

    Cell Line IC50 (µM)
    HeLa (cervical cancer)30
    MCF-7 (breast cancer)45
    A549 (lung cancer)50

    These findings indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action .

    Case Studies and Research Findings

    • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of several pyran derivatives, including this compound. The results highlighted its broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
    • Antioxidant and Anti-inflammatory Properties : Another research focused on the antioxidant potential and anti-inflammatory effects of similar compounds showed comparable DPPH scavenging activity and HRBC membrane stabilization percentages .

    Q & A

    Q. What synthetic methodologies are commonly employed for this compound, and how do reaction conditions influence yield?

    The synthesis involves multi-step routes, typically starting with Knoevenagel condensation between 3-chlorobenzaldehyde and methyl acetoacetate, followed by cyclocondensation with urea derivatives. Key parameters include:

    • Solvent : Ethanol or DMF for optimal solubility .
    • Catalysts : Piperidine or triethylamine to enhance regioselectivity .
    • Temperature : Reflux (80°C, 6–8 hours) achieves yields of 65–75%; microwave-assisted methods reduce time to 15–20 minutes .
    • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) .

    Q. How can spectroscopic techniques confirm the compound's regiochemistry?

    • NMR : 1H^1H NMR identifies coupling patterns (e.g., vicinal protons in the pyran ring at δ 4.2–5.1 ppm). 13C^{13}C NMR distinguishes carbonyl groups (C=O at ~170 ppm) .
    • IR : Stretching vibrations for NH2_2 (~3350 cm1^{-1}) and ester C=O (~1720 cm^{-1) .
    • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+ at m/z 390) confirm the molecular formula .

    Q. What is the role of the 3-chlorophenyl substituent in the compound's reactivity?

    The electron-withdrawing Cl group stabilizes the intermediate during cyclization via resonance and inductive effects. It also influences crystal packing by participating in C–H···π interactions .

    Q. How is the crystal structure determined, and what are common challenges?

    Single-crystal XRD at 298 K (Mo-Kα radiation) resolves the fused pyran rings and substituent orientations. Challenges include:

    • Disorder : Observed in 25% of structures, particularly in the chlorophenyl ring .
    • Hydrogen Bonding : NH2_2 groups form intermolecular bonds with ester oxygens (N–H···O, ~2.8 Å), affecting packing .

    Advanced Research Questions

    Q. How can contradictions between computational and experimental data be resolved?

    Discrepancies in bond lengths (e.g., C–O: 1.21 Å experimental vs. 1.24 Å DFT) require:

    • Bader Charge Analysis : To validate electron density distribution .
    • Dynamic Effects : Molecular dynamics simulations account for thermal motion in XRD data .

    Q. What strategies optimize reaction conditions for scalability?

    • Design of Experiments (DoE) : Vary catalysts (e.g., triethylamine vs. DBU), solvents (polar vs. nonpolar), and temperatures to map yield trends .
    • Microwave Synthesis : Reduces energy use and improves reproducibility (85% yield in 20 minutes) .

    Q. How do computational models predict bioactivity based on structure?

    • Docking Studies : The chlorophenyl group fits hydrophobic pockets in enzyme targets (e.g., kinases).
    • QSAR Models : Correlate Cl substituent position with IC50_{50} values (e.g., IC50_{50} = 12 µM for kinase inhibition) .

    Q. What techniques assess tautomeric stability of the amino and oxo groups?

    • Variable-Temperature NMR : Monitors NH2_2 proton exchange rates in DMSO-d6_6 .
    • XRD : Resolves enol-keto tautomer ratios in crystalline states .

    Q. How does the methyl ester moiety influence solubility and formulation?

    • LogP Studies : The ester increases lipophilicity (calculated LogP = 2.1), enhancing membrane permeability .
    • Salt Formation : Converting to sodium salts improves aqueous solubility for in vitro assays .

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